methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate
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Overview
Description
Methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate typically involves multiple steps, starting from readily available starting materialsThis reaction is usually carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer several advantages, including improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate involves the selective deprotection of the Boc group. This process is typically achieved using mild reagents such as oxalyl chloride in methanol, which selectively removes the Boc group without affecting other functional groups in the molecule . The deprotection reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product.
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-2-(4-amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate: This compound lacks the Boc protecting group, making it more reactive but less stable under certain conditions.
Methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoic acid: This compound features a carboxylic acid group instead of an ester, which can alter its reactivity and solubility properties.
Uniqueness
Methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in various chemical reactions. This feature makes it particularly valuable in synthetic organic chemistry, where selective protection and deprotection of functional groups are crucial for the successful synthesis of complex molecules .
Properties
Molecular Formula |
C22H37NO5 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
methyl (4Z)-5,9-dimethyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]deca-4,8-dienoate |
InChI |
InChI=1S/C22H37NO5/c1-16(2)10-8-11-17(3)13-14-18(20(25)27-7)19(24)12-9-15-23-21(26)28-22(4,5)6/h10,13,18H,8-9,11-12,14-15H2,1-7H3,(H,23,26)/b17-13- |
InChI Key |
DVLXHEQBINJLFE-LGMDPLHJSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC(C(=O)CCCNC(=O)OC(C)(C)C)C(=O)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC(C(=O)CCCNC(=O)OC(C)(C)C)C(=O)OC)C)C |
Origin of Product |
United States |
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